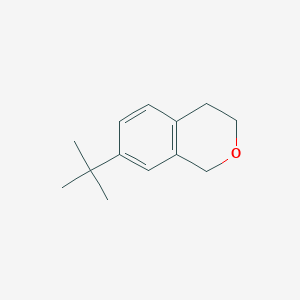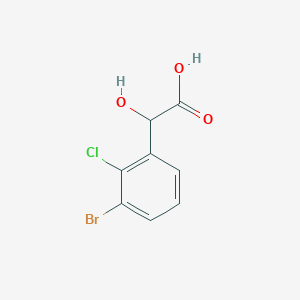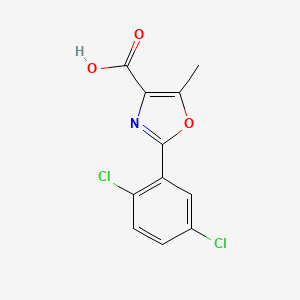
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is a heterocyclic organic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-thiophenecarboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with methanol . Another approach is the (3 + 2) cycloaddition reaction of an alkyne with nitrile oxide .
Industrial Production Methods
Industrial production methods for this compound often utilize metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. These methods include the use of microwave-assisted synthesis and eco-friendly reagents .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for cyclization, methanol for esterification, and various bases and acids for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives .
Aplicaciones Científicas De Investigación
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s isoxazole ring structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(2-thienyl)isoxazole-3-carboxylate
- Methyl 3-(benzyloxy)isoxazole-5-carboxylate
- Ethyl 5-Methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate
Uniqueness
Methyl 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
Fórmula molecular |
C10H9NO3S |
|---|---|
Peso molecular |
223.25 g/mol |
Nombre IUPAC |
methyl 5-methyl-3-thiophen-2-yl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C10H9NO3S/c1-6-8(10(12)13-2)9(11-14-6)7-4-3-5-15-7/h3-5H,1-2H3 |
Clave InChI |
HULXBISUIRCDTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NO1)C2=CC=CS2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)
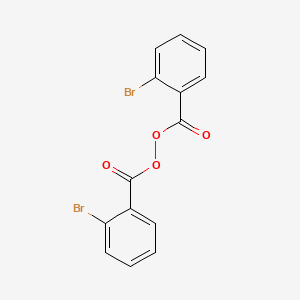
![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)

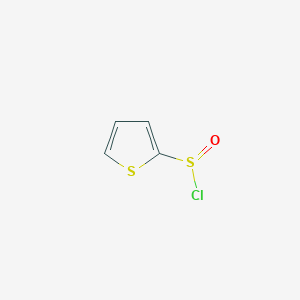
![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)

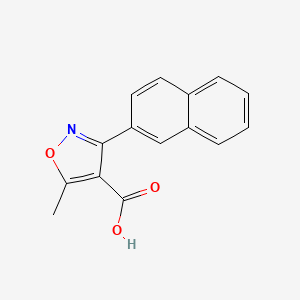

![2-[(Boc-amino)methyl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B13685824.png)
